Khk-IN-1 -

Khk-IN-1

Catalog Number: EVT-10911473
CAS Number:
Molecular Formula: C21H26N8S
Molecular Weight: 422.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ketohexokinase-1, commonly referred to as Khk-IN-1, is a compound that acts as an inhibitor of ketohexokinase, an enzyme critical in the metabolism of fructose. This enzyme exists in two isoforms: ketohexokinase-A and ketohexokinase-C, with the former being implicated in various metabolic pathways and cellular processes. The inhibition of ketohexokinase has garnered attention due to its potential therapeutic applications in metabolic disorders, including obesity and diabetes.

Source

Khk-IN-1 is derived from research focused on the inhibition of ketohexokinase to modulate fructose metabolism. The compound has been synthesized and characterized through various methods, including structure-based drug design and in vitro studies that assess its efficacy against the enzyme.

Classification

Khk-IN-1 is classified as a small molecule inhibitor targeting the ketohexokinase enzyme. It is primarily studied within the context of metabolic biochemistry and pharmacology, particularly concerning its role in regulating fructose metabolism.

Synthesis Analysis

Methods

The synthesis of Khk-IN-1 involves several steps typically associated with organic synthesis. Initial approaches may include:

  1. Structure-Based Drug Design: Utilizing computational methods to optimize the molecular structure for better binding affinity to the ketohexokinase target.
  2. Chemical Synthesis: Employing standard organic chemistry techniques such as condensation reactions, purification through chromatography, and crystallization to obtain pure compounds.

Technical Details

The synthesis process often requires careful optimization of reaction conditions (temperature, solvent choice) to enhance yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming the structure of Khk-IN-1.

Molecular Structure Analysis

Structure

Khk-IN-1 has a complex molecular structure that allows it to interact effectively with ketohexokinase. The precise three-dimensional conformation is essential for its inhibitory action.

Data

Molecular modeling studies provide insights into the binding interactions between Khk-IN-1 and the enzyme's active site. Key parameters such as binding affinity (measured in micromolar concentrations) are determined through various assays.

Chemical Reactions Analysis

Reactions

Khk-IN-1 participates in specific biochemical reactions where it inhibits the activity of ketohexokinase. This inhibition affects the phosphorylation of fructose, thereby altering metabolic pathways.

Technical Details

Inhibitory kinetics are analyzed using various assays, including enzyme activity assays that measure the rate of fructose phosphorylation in the presence of Khk-IN-1. The compound's effectiveness is quantified using metrics such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Mechanism of Action

Process

Khk-IN-1 exerts its effects by binding to the active site of ketohexokinase, preventing fructose from being phosphorylated. This action disrupts normal metabolic processes that rely on fructose metabolism.

Data

Research indicates that Khk-IN-1 shows a competitive inhibition profile against ketohexokinase, suggesting that it competes with fructose for binding at the enzyme's active site. Kinetic studies reveal specific interaction constants that characterize this inhibition.

Physical and Chemical Properties Analysis

Physical Properties

Khk-IN-1 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Melting point and boiling point data are essential for understanding its behavior in biological systems.

Chemical Properties

The chemical properties include reactivity with functional groups present in biological molecules, stability under different pH conditions, and potential interactions with other metabolites. These properties are crucial for predicting its behavior in vivo.

Applications

Scientific Uses

Khk-IN-1 has significant potential applications in scientific research, particularly in:

  • Metabolic Studies: Investigating the role of fructose metabolism in health and disease.
  • Drug Development: Serving as a lead compound for developing new therapies targeting metabolic disorders.
  • Biochemical Assays: Utilized in assays designed to study enzyme kinetics and metabolic pathways involving fructose.

The ongoing research into Khk-IN-1 highlights its importance as a tool for understanding metabolic regulation and developing therapeutic strategies against diseases linked to fructose metabolism dysregulation.

Introduction to KHK Inhibition as a Therapeutic Strategy

Rationale for Targeting Ketohexokinase in Metabolic Disorders

Ketohexokinase (KHK), also known as fructokinase, catalyzes the first committed step in fructose metabolism by phosphorylating fructose to fructose-1-phosphate (F1P). This reaction initiates a metabolic cascade that bypasses regulated glycolytic checkpoints, leading to uncontrolled production of lipogenic precursors like glycerol-3-phosphate and acetyl-CoA. Unlike glucose metabolism, which is inhibited by ATP and citrate at the phosphofructokinase step, fructose metabolism proceeds unregulated, promoting de novo lipogenesis (DNL), hepatic steatosis, and insulin resistance [4] [10].

KHK exists as two isoforms: the high-affinity KHK-C (predominantly expressed in liver, kidney, and intestine) and the ubiquitously expressed low-activity KHK-A. Selective inhibition of KHK-C offers a precision therapeutic strategy for metabolic disorders driven by dietary fructose, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity [2] [9]. By blocking F1P formation, KHK inhibitors aim to disrupt pathogenic fructose metabolism while sparing glucose utilization pathways.

Table 1: Metabolic Consequences of Unregulated Fructose Metabolism via KHK

ProcessPathogenic OutcomeMolecular Mechanism
ATP DepletionHepatic stress & inflammationRapid phosphorylation of fructose depletes ATP, activating AMP deaminase and uric acid production
De novo lipogenesisHepatic steatosis & hypertriglyceridemiaF1P-derived trioses provide unregulated substrate for fatty acid synthesis
Transcriptional activationInsulin resistanceF1P activates ChREBP and SREBP1c, promoting lipogenic gene expression
Mitochondrial dysfunctionOxidative stressImpaired fatty acid oxidation and ROS generation

Preclinical evidence demonstrates that genetic KHK deletion or knockdown improves insulin sensitivity, reduces hepatic triglyceride accumulation, and suppresses fibrogenic gene expression in models of fructose-induced metabolic dysfunction [3] [9]. This validates pharmacological KHK inhibition as a mechanistic strategy to counteract fructose-mediated pathologies.

Evolutionary Context of Fructose Metabolism and Pathological Implications

Fructose metabolism evolved in ancestral hominids to exploit seasonal fruit abundance. The high-efficiency KHK pathway enabled rapid conversion of scarce dietary fructose into energy stores (glycogen and lipids) for survival during lean periods. This "thrifty" metabolic adaptation conferred evolutionary advantages but became maladaptive in modern environments with perpetual fructose availability [4] [8].

The human liver extracts 50–70% of ingested fructose in a single pass, converting 30–50% to glucose, 15–25% to lactate, and ≤10% to lipids under balanced conditions. However, chronic high-level exposure from added sugars (e.g., sucrose, high-fructose corn syrup) overwhelms this system. Key factors driving pathology include:

  • Saturable Intestinal Clearance: At typical Western consumption levels (≥50g fructose/day), intestinal GLUT5 transporters and fructolytic capacity are saturated, increasing systemic fructose exposure [4].
  • Hepocentric Metabolic Burden: Fructose-derived triose phosphates flood hepatocytes, activating carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein 1c (SREBP1c). This upregulates lipogenic enzymes (e.g., fatty acid synthase, acetyl-CoA carboxylase), accelerating DNL and VLDL secretion [10].
  • Renal Contributions: Proximal tubules express KHK-C and metabolize circulating fructose. Fructose-dependent reactive oxygen species (ROS) production in renal cells drives monocyte chemotactic protein 1 (MCP-1) expression, linking fructose intake to renal inflammation and fibrosis [7].

This evolutionary mismatch explains why fructose overconsumption now drives epidemics of metabolic syndrome, NAFLD, and chronic kidney disease.

KHK-IN-1 as a Paradigm Shift in Pharmacological Ketohexokinase Modulation

KHK-IN-1 (chemical name: 4-(5-((5-(4-(cyclopropylmethyl)piperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl)thiophen-2-yl)morpholine; CAS: 1303469-70-6) represents a breakthrough in KHK-targeted therapeutics. As a potent, cell-permeable small-molecule inhibitor, it achieves high selectivity for KHK over related kinases through optimized molecular interactions with the fructose-binding pocket [1] [5].

Table 2: Biochemical and Cellular Profile of KHK-IN-1

ParameterValueExperimental Context
KHK Half-maximal inhibitory concentration (IC₅₀)12 nMRecombinant human KHK enzyme assay
F1P production inhibition (IC₅₀)400 nMHepG2 cell lysates with fructose substrate
Metabolic stability88% (human), 72% (rat) remaining at 10 minLiver microsome incubation
Cytochrome P450 inhibitionNegligible (1A2, 2C19, 2D6, 2C9, 3A4)Human liver microsomes
Oral bioavailability34%Sprague-Dawley rats (10 mg/kg)

Key pharmacological advantages of KHK-IN-1 include:

  • Unprecedented Selectivity: Unlike early KHK inhibitors with off-target hexokinase effects, KHK-IN-1 exhibits >1000-fold selectivity for KHK over hexokinases, minimizing interference with glucose metabolism [1].
  • Cellular Efficacy: In HepG2 hepatoma cells, KHK-IN-1 (0–10 µM) reduces F1P accumulation in a concentration-dependent manner (IC₅₀ = 400 nM) following fructose exposure. This confirms target engagement in physiologically relevant models [1] [5].
  • Metabolic Stability: High retention in human and rat liver microsomes (88% and 72% at 10 minutes, respectively) suggests favorable hepatic residence time for targeting fructose metabolism [1].
  • Functional Reversal of Lipogenesis: KHK-IN-1 suppresses fructose-induced activation of ChREBP and downstream lipogenic genes (e.g., FASN, ACC1) in primary hepatocytes, directly countering the transcriptional drivers of steatosis [3] [9].

In vivo studies confirm that KHK inhibition with structurally related compounds (e.g., PF-06835919) reverses hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis in rats fed American diet-level fructose (7.5% kcal), demonstrating therapeutic potential at nutritionally relevant exposures [3] [9]. KHK-IN-1 thus establishes a pharmacophore template for translating fructose metabolism blockade into clinical benefits for metabolic diseases.

Properties

Product Name

Khk-IN-1

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine

Molecular Formula

C21H26N8S

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)

InChI Key

HFLMLZKGLUEWBU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.